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Executive Summary

AZDO0449 is a potent and selective inhibitor of Janus kinase 1 (JAK1), investigated for the inhaled treatment of respiratory diseases, primarily asthma
validation for AZD0449, summarizing its mechanism of action, preclinical efficacy, and clinical trial findings. Despite a favorable safety profile and low
during Phase 1 clinical trials due to a lack of significant anti-inflammatory effect at the doses studied. This guide offers detailed experimental protocol:
workflows involved in its evaluation.

Introduction: The Rationale for JAK1 Inhibition in Respiratory Disease

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathwe
to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. In respiratory diseases like asthma, cytokines
inflammatory cascade, promoting eosinophilia, mucus production, and airway hyperresponsiveness. The signaling of these pro-inflammatory cytokine
JAK1 presents a promising therapeutic strategy to broadly inhibit the inflammatory pathways in asthma.[1][2][3] AZD0449 was developed as an inhale
the lungs while minimizing systemic exposure and associated side effects.[1][4]

Molecular Target: AZD0449's Selectivity for JAK1

AZDO0449 is a highly selective inhibitor of JAK1. In vitro studies have demonstrated its potent inhibition of JAK1 with significant selectivity over other J
for minimizing off-target effects that can be associated with less selective JAK inhibitors.
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Kinase AZDO0449 IC50 (nM) Selectiv
JAK1 2.4

JAK2 >1000 >417-fol(
JAK3 >1000 >417-fol(
TYK2 120 50-fold

Table 1: In vitro inhibitory activity of AZD0449 against JAK family kinases.[5]

Mechanism of Action: Modulation of the JAK1-STAT Signaling Pathway

AZD0449 exerts its pharmacological effect by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins down
IL-13 signal through a receptor complex that activates JAK1, leading to the phosphorylation of STAT6. Phosphorylated STAT6 then translocates to the
2 (Th2) cell-driven inflammation. By inhibiting JAK1, AZD0449 blocks this critical step in the signaling cascade.
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Caption: AZD0449 inhibits JAK1, preventing STAT6 phosphorylation and subsequent gene expression.

Preclinical Target Validation in a Respiratory Disease Model

The efficacy of AZD0449 was evaluated in a well-established preclinical model of allergic asthma using ovalbumin (OVA)-sensitized Brown Norway re
eosinophilia and a late asthmatic response.

Experimental Protocol: Ovalbumin-Challenged Rat Model of Allergic Asthma

* Sensitization: Brown Norway rats were sensitized with intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide on day 0 and day 7.
* Challenge: On day 14, sensitized rats were challenged with an aerosolized solution of OVA to induce an asthmatic response.
« Treatment: AZD0449 was administered intratracheally one hour prior to the OVA challenge.
« Endpoints:
o Late Asthmatic Response (LAR): Measured by whole-body plethysmography to assess airway obstruction.
o Airway Inflammation: Bronchoalveolar lavage (BAL) was performed 24 hours after the challenge to quantify eosinophil counts.

o Target Engagement: Lung tissue was collected to measure the levels of phosphorylated STAT3 and STAT5.[6]

Preclinical Efficacy Data

In the OVA-challenged rat model, intratracheal administration of AZD0449 demonstrated significant, dose-dependent inhibition of both the late asthm:
showed target engagement in the lung tissue by reducing the phosphorylation of STAT3 and STAT5.[6]

Endpoint Treatment Group Result

Late Asthmatic Response AZD0449 Dose-de
Airway Eosinophilia AZD0449 Dose-de
Lung pSTAT3 AZD0449 Dose-rel
Lung pSTAT5 AZD0449 Dose-rel

Table 2: Summary of preclinical efficacy of AZD0449 in a rat model of
allergic asthma.[6]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats following intratracheal administration of AZD0449 at a lung-deposited dose of 52 pg/kg revealed a long terminal lung
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Caption: Workflow for the preclinical evaluation of AZD0449 in a rat asthma model.

Clinical Target Validation: Phase 1 Study (NCT03766399)

A Phase 1, randomized, single-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmac
mild asthma.[5][7][8]

Experimental Protocol: Phase 1 Clinical Trial (NCT03766399)

« Study Design: A three-part study with single ascending doses (SAD) and multiple ascending doses (MAD) of inhaled AZD0449 (nebulizer and dry [
» Participants: Healthy volunteers and patients with mild asthma.[7]
o Pharmacodynamic Endpoints:

o Fractional Exhaled Nitric Oxide (FeNO): A biomarker of eosinophilic airway inflammation.

o Phosphorylated STAT6 (pSTAT6): Measured in peripheral blood mononuclear cells (PBMCs) following ex vivo stimulation with IL-4 to assess sys

Clinical Pharmacokinetics and Pharmacodynamics

Following inhaled administration, AZD0449 demonstrated low, dose-proportional systemic exposure and a pharmacokinetic profile suggestive of lung

Route Dose Range Systemic Exposure (Cmax)
Inhaled (nebulized) 0.095 - 5.0 mg Low and dose-proportional
Intravenous 0.09 and 0.36 mg

Table 3: Summary of clinical pharmacokinetics of
AZD0449.[5]

Despite the favorable pharmacokinetic profile, AZD0449 did not demonstrate a significant anti-inflammatory effect at the doses evaluated. In patients
mg), there was no significant reduction in FeNO compared to placebo.[5][7] Furthermore, there was no significant suppression of pSTAT6 in ex vivo s

Pharmacodynamic Marker Treatment Result
FeNO AZD0449 (1.2-5.0 mg for 14 days) No signit
pSTAT6 AZD0449 No signif

Table 4: Summary of clinical pharmacodynamic results for AZD0449.[5][7]
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digraph "Clinical Trial Logic" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];

// Nodes

Hypothesis [label="Hypothesis:\nInhaled AZD0449 will reduce\nairway inflammation in asthma", fillcolor="#F1F3
PK PD _Link [label="PK/PD Relationship:\nSufficient lung concentration of AZD0449\nshould inhibit local JAK1 s
PK Results [label="PK Finding:\nLow systemic exposure,\nsuggestive of lung retention", fillcolor="#4285F4", f
PD Results [label="PD Finding:\nNo significant change in FeNO\nor systemic pSTAT6", fillcolor="#EA4335", font
Conclusion [label="Conclusion:\nLack of efficacy at tested doses", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges

Hypothesis -> PK PD Link;
PK PD Link -> PK Results;
PK PD Link -> PD Results;
PK Results -> Conclusion;
PD Results -> Conclusion;

}

Caption: Logical flow from hypothesis to conclusion in the clinical validation of AZD0449.

Conclusion and Future Directions

AZDO0449 is a potent and selective JAK1 inhibitor that demonstrated promising preclinical efficacy in a rat model of allergic asthma. The inhaled route
retention in both preclinical and clinical settings. However, in a Phase 1 clinical trial, AZD0449 failed to show a significant anti-inflammatory effect in p
pharmacodynamic activity, as measured by FeNO and pSTATS6, led to the discontinuation of its development for respiratory indications.

This case study of AZD0449 provides valuable insights for the development of inhaled kinase inhibitors for respiratory diseases. Future efforts in this
improved lung retention and distribution, or the exploration of different patient populations or disease phenotypes. Additionally, the disconnect betwee
robust translational biomarkers to guide dose selection and predict clinical response.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

warranties, express or implied, regarding the fithess of this product for every specific experimental setup.
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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